
Tris(2-amino-1-methylethyl) borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(2-amino-1-methylethyl) borate, also known as TAMB, is a boron-containing compound that has gained attention in the scientific community due to its unique properties and potential applications. TAMB has been studied for its role as a ligand in coordination chemistry, as well as its potential use as a catalyst in various chemical reactions.
作用機序
The mechanism of action of Tris(2-amino-1-methylethyl) borate as a ligand in coordination chemistry involves the formation of a stable complex with a metal ion. The boron atom in Tris(2-amino-1-methylethyl) borate acts as a Lewis acid, accepting a lone pair of electrons from the nitrogen atoms in the ligand. This results in the formation of a stable metal-ligand complex.
As a catalyst, Tris(2-amino-1-methylethyl) borate acts as a nucleophilic catalyst, activating the epoxide substrate through coordination to the boron atom. This results in the formation of a reactive intermediate, which can then react with carbon dioxide to form the cyclic carbonate product.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate. However, it has been found to be non-toxic and biocompatible, making it a potential candidate for use in biomedical applications.
実験室実験の利点と制限
One advantage of Tris(2-amino-1-methylethyl) borate is its high stability and solubility in a variety of solvents. This makes it a versatile ligand for use in coordination chemistry and catalysis. Additionally, Tris(2-amino-1-methylethyl) borate is relatively easy to synthesize and purify, making it accessible for use in lab experiments.
One limitation of Tris(2-amino-1-methylethyl) borate is its sensitivity to air and moisture. This can result in the degradation of the compound and the formation of unwanted side products. Additionally, Tris(2-amino-1-methylethyl) borate can be expensive to synthesize, limiting its use in large-scale applications.
将来の方向性
For Tris(2-amino-1-methylethyl) borate research include the development of new Tris(2-amino-1-methylethyl) borate-based catalysts for use in various chemical reactions. Additionally, Tris(2-amino-1-methylethyl) borate complexes could be studied for their potential use in biomedical applications, such as drug delivery and imaging. Further research is also needed to fully understand the biochemical and physiological effects of Tris(2-amino-1-methylethyl) borate.
合成法
Tris(2-amino-1-methylethyl) borate can be synthesized through a reaction between tris(hydroxymethyl)aminomethane (TRIS) and triisopropyl borate. The reaction takes place in the presence of an acid catalyst and results in the formation of Tris(2-amino-1-methylethyl) borate and isopropyl alcohol. The purity of Tris(2-amino-1-methylethyl) borate can be increased through recrystallization and column chromatography.
科学的研究の応用
Tris(2-amino-1-methylethyl) borate has been studied for its use as a ligand in coordination chemistry. It has been found to form stable complexes with various metals, including copper, nickel, and zinc. These complexes have been studied for their potential use in catalysis and as sensors for metal detection.
Tris(2-amino-1-methylethyl) borate has also been studied for its potential use as a catalyst in various chemical reactions. It has been found to be an effective catalyst for the synthesis of cyclic carbonates from epoxides and carbon dioxide. Tris(2-amino-1-methylethyl) borate has also been studied for its use in the synthesis of cyclic imides from anhydrides and amines.
特性
CAS番号 |
10164-64-4 |
|---|---|
製品名 |
Tris(2-amino-1-methylethyl) borate |
分子式 |
C9H24BN3O3 |
分子量 |
233.12 g/mol |
IUPAC名 |
tris(1-aminopropan-2-yl) borate |
InChI |
InChI=1S/C9H24BN3O3/c1-7(4-11)14-10(15-8(2)5-12)16-9(3)6-13/h7-9H,4-6,11-13H2,1-3H3 |
InChIキー |
SMIBBGLDGBPYJI-UHFFFAOYSA-N |
SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
正規SMILES |
B(OC(C)CN)(OC(C)CN)OC(C)CN |
その他のCAS番号 |
10164-64-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Bis[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid](/img/structure/B158477.png)
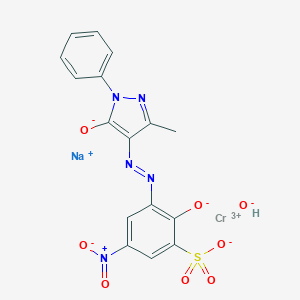

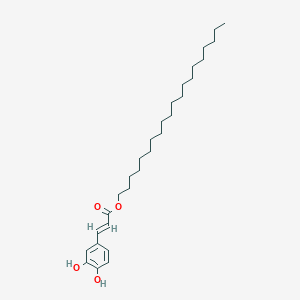
![2-[4-(4-Butylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158490.png)
![(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-6-amino-2-[[(2R)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B158493.png)
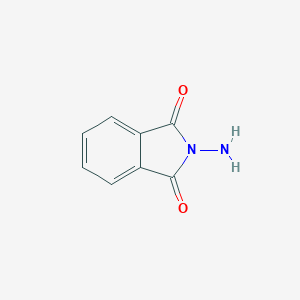
![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B158495.png)


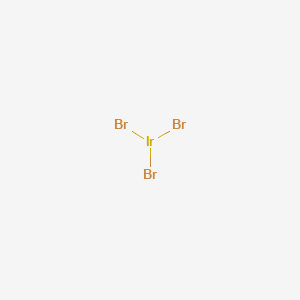

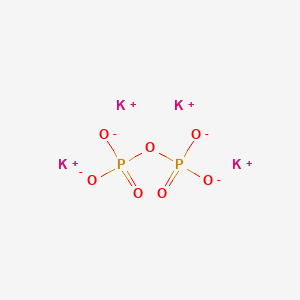
![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)